4-Aminoisoquinoline-1-carbonitrile

Descripción general

Descripción

4-Aminoisoquinoline-1-carbonitrile (4-AICN) is an organic compound that is widely used for a variety of scientific research applications. It is a heterocyclic compound consisting of a nitrogen atom, a carbon atom, and four hydrogen atoms. It is also known as this compound and 4-AICN. 4-AICN has a wide range of uses in the laboratory, including the synthesis of other compounds, the study of its biochemical and physiological effects, and the investigation of its potential applications in drug discovery.

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

4-Aminoisoquinoline-1-carbonitrile can be used as a starting reagent in the synthesis of novel compounds. For instance, it has been used in the synthesis of imidazo[5,1-a]isoquinolines .

Organic Synthesis Intermediate

This compound is also used as an intermediate in organic syntheses . This means it can be used in the production of a wide range of other chemical compounds.

Anticancer Research

In the field of medicinal chemistry, this compound has shown potential in anticancer research. A series of novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile was synthesized using this compound. The synthesized compounds showed potent anticancer activities against human colon cancer .

Cytotoxicity Studies

The cytotoxic activity of the new synthesized tetrazolopyrimidine-6-carbonitrile compounds was investigated against HCT-116, MCF-7, MDA-MB-231, A549 human cancer cell lines and one human healthy normal cell line (RPE-1) using the MTT cytotoxicity assay .

Pesticide Synthesis

This compound can also be used in the synthesis of pesticides. For example, it has been used in the synthesis of fipronil, a highly effective broad-spectrum insecticide .

Bioactive Compound Synthesis

Due to its broad bioactive spectrum, this compound is effective for the synthesis of bioactive compounds for both animals and plants .

Mecanismo De Acción

Target of Action

4-Aminoisoquinoline-1-carbonitrile is a derivative of 4-aminoquinoline . The primary targets of 4-aminoquinoline derivatives are Plasmodium parasites , which cause malaria . These compounds interact with the parasite’s heme detoxification pathway, disrupting its survival and proliferation .

Mode of Action

The compound’s mode of action is multi-factorial. It has the ability to target lipids, inhibit the formation of haemozoin (a by-product of heme metabolism in the parasite), and generate reactive oxygen species . By inhibiting haemozoin formation, the compound prevents the detoxification of free heme, which is toxic to the parasite .

Biochemical Pathways

The affected biochemical pathway is the heme detoxification pathway in Plasmodium parasites . The disruption of this pathway leads to an accumulation of toxic free heme, which damages the parasite and prevents its proliferation .

Pharmacokinetics

It is noted that the compound has high gastrointestinal absorption and is brain-permeant . It is also an inhibitor of CYP1A2 and CYP3A4, enzymes involved in drug metabolism .

Result of Action

The result of the compound’s action is the inhibition of Plasmodium parasite growth and proliferation , leading to the prevention and treatment of malaria . This is achieved through the disruption of the parasite’s heme detoxification pathway .

Propiedades

IUPAC Name |

4-aminoisoquinoline-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-5-10-8-4-2-1-3-7(8)9(12)6-13-10/h1-4,6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILGQDQQFHALOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619246 | |

| Record name | 4-Aminoisoquinoline-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

573758-69-7 | |

| Record name | 4-Aminoisoquinoline-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

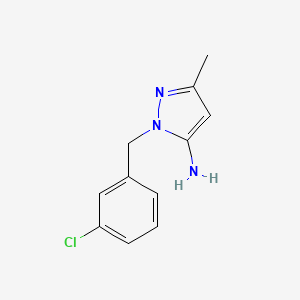

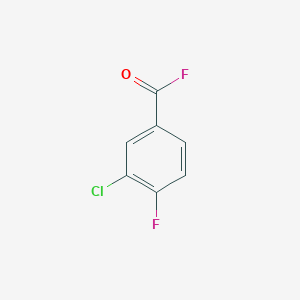

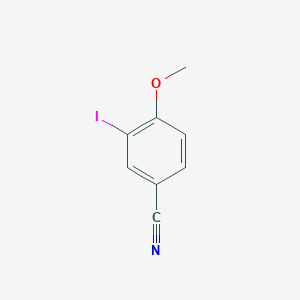

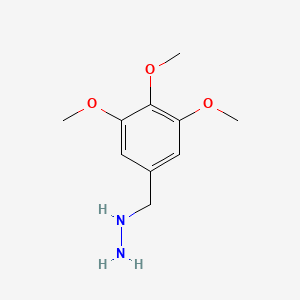

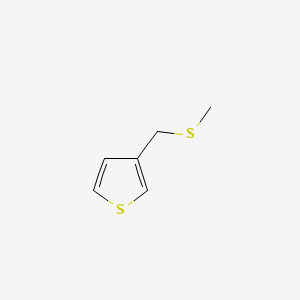

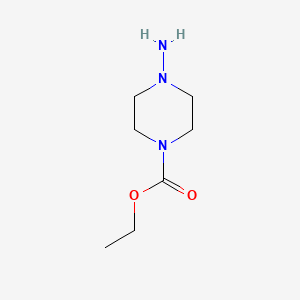

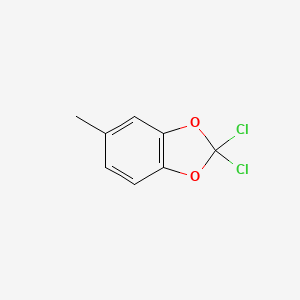

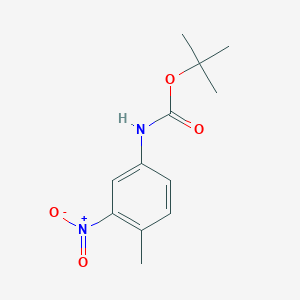

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one](/img/structure/B1628728.png)